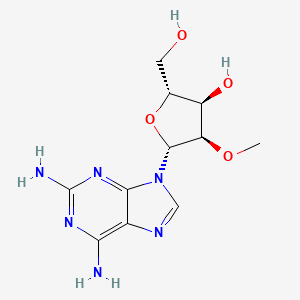

2-Amino-2'-O-methyladenosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-2'-O-methyladenosine is a modified nucleoside that is derived from adenosine, a fundamental building block of RNA. The modification involves the addition of a methyl group to the 2' hydroxyl position of the ribose sugar in adenosine. This modification can potentially alter the nucleoside's properties, such as its stability and its interaction with proteins and other nucleic acids.

Synthesis Analysis

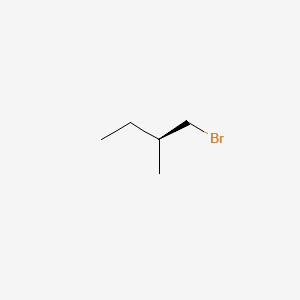

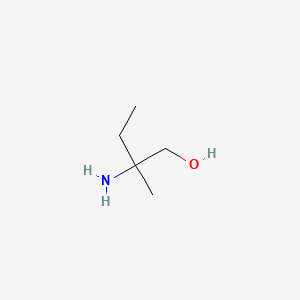

The synthesis of 2'-O-methylated nucleosides, such as 2'-O-methylguanosine, can be achieved from 2-aminoadenosine using diazomethane and stannous chloride as a catalyst . The process involves a selective alkylation at the 2'-OH position of 2-aminoadenosine, which is then followed by enzymatic conversion to the desired 2'-O-methylguanosine. This method provides a high yield and eliminates the need for protected ribonucleosides, representing a significant improvement over previous synthetic approaches .

Molecular Structure Analysis

The molecular structure of 2-Amino-2'-O-methyladenosine would include the adenosine base structure with an amino group at the 2 position of the purine ring and a methyl group attached to the 2' position of the ribose sugar. The presence of these groups can influence the molecule's conformation and its ability to form hydrogen bonds, which are crucial for its interaction with other biomolecules.

Chemical Reactions Analysis

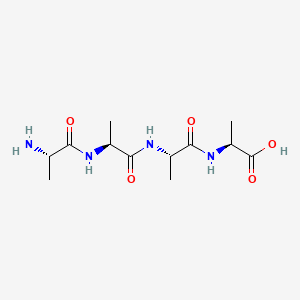

While the provided data does not detail specific chemical reactions involving 2-Amino-2'-O-methyladenosine, the synthesis process for related compounds suggests that the molecule could undergo further chemical modifications. For instance, 2'-O-methyladenosine derivatives can be coupled with amino acids to form aminoacyl nucleosides, which are related to charged tRNA termini . These reactions typically involve the use of protecting groups and coupling reagents, and the products can be deprotected to yield the final modified nucleosides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-2'-O-methyladenosine would be influenced by the methyl and amino groups present in the molecule. The methylation at the 2' position could increase the hydrophobicity of the nucleoside and enhance its resistance to enzymatic degradation. The amino group could contribute to the molecule's ability to participate in additional chemical reactions, such as the formation of hydrogen bonds or conjugation with other molecules. The solubility and stability of the compound would be key properties to consider, especially in the context of its potential applications in biological systems or as a pharmaceutical agent.

科学的研究の応用

Hydrolytic Decomposition

2-Methyladenosine, a compound related to 2-Amino-2'-O-methyladenosine, undergoes hydrolytic decomposition, especially under acidic conditions. This process involves depurination and imidazole ring opening, which is significant in understanding the chemical stability and reactivity of such nucleosides (Hovinen, Shugar, & Lönnberg, 1990).

Hepatitis C Virus RNA Replication

2'-C-methyladenosine, a structurally related compound, has been identified as a potent inhibitor of Hepatitis C virus (HCV) RNA replication. This discovery is crucial in the development of effective therapies for HCV (Eldrup et al., 2004).

Role in RNA Methylation and Gene Regulation

2-Amino-2'-O-methyladenosine is linked to N6-methyladenosine (m6A) RNA methylation, a key modification in eukaryotes that enriches and regulates genetic information. This modification plays a significant role in plant biology and gene expression control, impacting plant growth, development, and stress response (Yue et al., 2019).

Impact on mRNA Translation Efficiency

The modification of mRNA with m6A, which is chemically related to 2-Amino-2'-O-methyladenosine, modulates mRNA translation efficiency. This indicates a dynamic control of mRNA metabolism and gene expression through these modifications (Wang et al., 2015).

Potential Role in Cancer Progression

m6A methylation, linked to 2-Amino-2'-O-methyladenosine, is crucial in RNA metabolism and has been implicated in the pathogenesis of various diseases, including cancers. Understanding the physiological functions of this modification and its regulators can aid in uncovering its biological roles in human tumors (Wang et al., 2020).

Conformation and Stability of Nucleic Acids

Studies on modified nucleotides like 2-Amino-2'-O-methyladenosine and its derivatives provide insights into the structures and stabilities of nucleic acids. Such research is vital for understanding RNA and DNA interactions and their implications in various biological processes (Pasternak et al., 2007).

Role in mRNA Methylation and Splicing

2-Amino-2'-O-methyladenosine-related m6A modification plays a significant role in mRNA splicing. This highlights the importance of mRNA methylation in regulating genetic information and gene expression (Roundtree & He, 2016).

mRNA Stability Regulation

m6A methylation, closely associated with 2-Amino-2'-O-methyladenosine, regulates mRNA stability. This demonstrates the role of this modification in RNA metabolism and the dynamic nature of mRNA in cells (Wang et al., 2013).

Epigenetic Regulation and Disease Progression

The modification of RNA with m6A, a process related to 2-Amino-2'-O-methyladenosine, has implications in various metabolic diseases. Understanding its role in disease progression can provide insights into potential therapeutic targets (Li et al., 2020).

作用機序

Target of Action

It is known that similar molecules play a role in the regulation of rna through methylation .

Mode of Action

It is likely that it interacts with its targets to mediate RNA methylation and demethylation, regulate RNA splicing, nuclear export and degradation, and participate in RNA metabolism .

Biochemical Pathways

Similar molecules are known to be involved in physiological processes such as growth and development, stem cell renewal and differentiation, and dna damage response .

Result of Action

Similar molecules have been found to play important roles in proliferation, metastasis, drug resistance, immunity, and prognosis .

特性

IUPAC Name |

(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O4/c1-20-7-6(19)4(2-18)21-10(7)17-3-14-5-8(12)15-11(13)16-9(5)17/h3-4,6-7,10,18-19H,2H2,1H3,(H4,12,13,15,16)/t4-,6-,7-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWUWXCKSOIFPS-KQYNXXCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432592 |

Source

|

| Record name | 2-Amino-2'-O-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80791-87-3 |

Source

|

| Record name | 2-Amino-2'-O-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。